![molecular formula C11H11N3O B1460703 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one CAS No. 1049874-27-2](/img/structure/B1460703.png)
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
Overview
Description
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, often referred to as 6EPP, is a heterocyclic organic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various biologically active molecules, such as antifungal and antiviral agents, as well as potential therapeutic agents for treating cancer and other diseases. 6EPP is also used in the synthesis of various pesticides and insecticides.
Scientific Research Applications
Nonlinear Optical Properties and Pharmacophore Applications
- The pyrimidine ring, similar to 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, is found in DNA and RNA as nitrogenous bases. Such heterocyclic aromatic compounds are significant in medicine and nonlinear optics (NLO) fields. Structural parameters and vibrational analysis via Density Functional Theory (DFT) confirm their purity and potential for NLO applications. These derivatives exhibit promising NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).
Amplification in Antibacterial Research
- Pyridinylpyrimidines, including derivatives of 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, have been studied for their ability to amplify the effects of phleomycin against Escherichia coli. This suggests their potential as amplifiers in antibacterial research (Brown & Cowden, 1982).
Antiviral Applications
- These compounds have been evaluated for their inhibitory effects on various DNA and RNA viruses. Their molecular structures enable potential applications in antiviral research, particularly in relation to varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) (Robins et al., 2007).
Cancer Research and Potential Drug Development
- Various studies have focused on the synthesis of novel derivatives for potential anticancer applications. These include synthesis methods that produce compounds with varying cytotoxicities and inhibition of mitosis in cancer cells (Temple et al., 1991).
Anti-Fibrosis Activity
- Novel derivatives of 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one have shown promising anti-fibrotic activities. These compounds effectively inhibited the expression of collagen and content of hydroxyproline in vitro, suggesting potential use in developing anti-fibrotic drugs (Gu et al., 2020).
Histone Deacetylase Inhibition for Cancer Therapy
- Derivatives have been designed to selectively inhibit histone deacetylases, which are critical in the regulation of gene expression. Such inhibition can block cancer cell proliferation and induce apoptosis, making these derivatives potential candidates for cancer therapy (Zhou et al., 2008).
properties
IUPAC Name |
4-ethyl-2-pyridin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-6-10(15)14-11(13-9)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQYRYUTKSFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266360 | |
Record name | 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one | |
CAS RN |
1049874-27-2 | |
Record name | 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049874-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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